3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine
Description
Properties
IUPAC Name |
pyridin-3-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(12-2-1-6-17-10-12)18-9-5-14(11-18)20-13-3-7-16-8-4-13/h1-4,6-8,10,14H,5,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLTVQIFFWINMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with pyrrolidine under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may yield reduced pyrrolidine derivatives.
Scientific Research Applications
3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following compounds share key structural motifs with 3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine:
Key Observations :
- Substituent Position Matters : The pyridin-4-yloxy group in the target compound likely enhances π-π stacking interactions compared to pyridin-3-yl derivatives (e.g., 4-(pyridin-3-yl)butyric acid) due to its axial symmetry and electronic profile .
- Synthetic Yields : The target compound’s synthesis may align with yields of 51–65% observed in analogous pyrrolidine-carbonyl couplings (e.g., compound 5b in ). Lower yields in such reactions often stem from steric hindrance or purification challenges .
Functional Group Comparisons
- Carbonyl Linkage: The pyrrolidine-1-carbonyl group in the target compound is structurally analogous to Boc-protected prolyl-pyrrolidine derivatives (e.g., Boc-L-prolyl-pyrrolidine (11), ).
- Pyridin-4-yloxy vs. Chlorophenyl Substituents : Chlorophenyl-substituted pyridines () exhibit higher melting points (268–287°C) due to enhanced crystallinity from halogen interactions, whereas the target compound’s pyridin-4-yloxy group may reduce melting points but improve bioavailability .
Spectroscopic and Analytical Data
Research Implications and Limitations
- Medicinal Chemistry: The pyridin-4-yloxy-pyrrolidine scaffold shows promise for targeting kinases (e.g., quinoline derivatives in ), but its exact biological activity requires further validation .
- Synthetic Challenges : Achieving high purity in compounds with multiple heterocycles (e.g., this compound) often necessitates advanced chromatographic techniques, as seen in and .
- Data Gaps : Direct experimental data (e.g., melting points, IC₅₀ values) for the target compound are absent in the provided evidence, limiting quantitative comparisons.
Biological Activity
3-[3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Synthesis
The compound is characterized by a pyridine ring linked to a pyrrolidine moiety through an ether bond. The synthesis typically involves multi-step organic reactions, including cyclization and nucleophilic substitution processes. The structural formula can be represented as follows:
Antidiabetic Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant antidiabetic effects. For instance, compounds similar to this compound have been shown to enhance insulin sensitivity in adipocytes. In vitro studies demonstrated that these compounds could stimulate glucose uptake effectively without adversely affecting circulating insulin levels .
Antimicrobial Activity
The compound's antimicrobial properties have been investigated against various pathogens. Studies have shown that pyrrolo[3,4-c]pyridine derivatives can inhibit the growth of respiratory syncytial virus (RSV) and other bacterial strains. The presence of specific substituents on the pyridine ring significantly influences their antimicrobial potency .
Antitumor Activity
In cancer research, derivatives of this compound have demonstrated moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. Notably, they have been evaluated for their ability to inhibit nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, which are crucial for cancer cell proliferation .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions may involve:
- Enzyme Inhibition : Compounds can bind to active sites on enzymes, modulating their activity.
- Receptor Modulation : They may act as agonists or antagonists at various receptor sites, influencing signaling pathways.
Case Studies
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrrolidine Formation | DCC, DMF, 0°C → RT | 65 | 89% |
| Pyridine Coupling | Pd(OAc)₂, K₂CO₃, 80°C | 72 | 93% |
| Final Amidation | EDC, HOBt, CH₂Cl₂ | 58 | 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
